molecular formula C9H12OS B7988663 1-(Ethylsulfanyl)-4-methoxybenzene CAS No. 7205-58-5

1-(Ethylsulfanyl)-4-methoxybenzene

Cat. No.: B7988663
CAS No.: 7205-58-5
M. Wt: 168.26 g/mol
InChI Key: JOTUDFBFCFFMNN-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-4-methoxybenzene is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Thermochemical Conversion : One study focused on the conversion of methoxybenzene derivatives, including 1-ethyl-4-hydroxy-benzene, in an aqueous alkaline solution during heat treatment. This research supports the development of processes for producing liquid fuels from spent pulping liquors (Alén, 1991).

  • Supramolecular Chemistry : Another research demonstrated the assembly of a heterodimeric capsule via hydrogen bonds and CH-halogen or CH-pi interaction, where 1-ethyl-4-methoxybenzene played a role in the guest-induced formation of the capsule (Kobayashi et al., 2003).

  • Electrochemical Reduction : A study investigated the electrochemical reduction of methoxychlor, a pesticide structurally similar to 1-(Ethylsulfanyl)-4-methoxybenzene, revealing insights into the electrochemical behavior of such compounds (McGuire & Peters, 2016).

  • Liquid-phase Oxidation : Research on the kinetics of free-radical chain oxidation of 1-ethyl-4-methoxybenzene to hydroperoxides has implications for understanding the oxidizability of such compounds (Zawadiak et al., 2003).

  • Polymer Synthesis : A study on the electrosynthesis and characterization of polymers using 1-methoxy-4-ethoxybenzene highlights the potential of methoxybenzene derivatives in creating novel polymeric materials (Moustafid et al., 1991).

  • Grain Analysis : The presence of volatile methoxybenzene compounds, including derivatives of this compound, in grains with off-odors, indicating their significance in food quality assessment (Seitz & Ram, 2000).

  • Metallation Reactions : The regioselective metallation of (alkylthio)methoxybenzenes, including this compound, provides insights into organic synthesis and functionalization processes (Cabiddu et al., 1993).

Properties

IUPAC Name

1-ethylsulfanyl-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTUDFBFCFFMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415880
Record name 1-(Ethylsulfanyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-58-5
Record name 1-(Ethylsulfanyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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